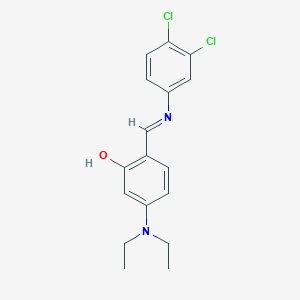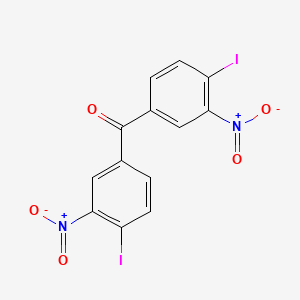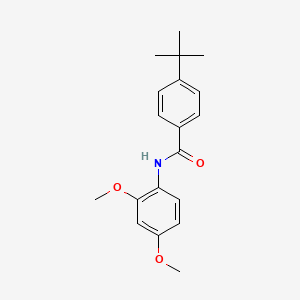![molecular formula C19H23Cl3N2O B11993600 N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide is a synthetic organic compound characterized by its complex structure, which includes a trichloromethyl group, a naphthylamine moiety, and a heptanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step often involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Naphthylamine Derivative Preparation: Separately, a naphthylamine derivative is synthesized, which will later be coupled with the trichloromethyl intermediate.
Coupling Reaction: The trichloromethyl intermediate is then reacted with the naphthylamine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals or as a component in complex formulations.
Mecanismo De Acción
The mechanism by which N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trichloromethyl group could play a role in the compound’s reactivity, while the naphthylamine moiety might be involved in binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butyramide
- N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
Uniqueness
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the heptanamide chain may influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research contexts.
Propiedades
Fórmula molecular |
C19H23Cl3N2O |
|---|---|
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide |
InChI |
InChI=1S/C19H23Cl3N2O/c1-2-3-4-5-13-17(25)24-18(19(20,21)22)23-16-12-8-10-14-9-6-7-11-15(14)16/h6-12,18,23H,2-5,13H2,1H3,(H,24,25) |
Clave InChI |
XFZJTWISSZDBRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-(4-Chlorophenyl)-2-oxo-ethyl]-1,3-dimethyl-purine-2,6-dione](/img/structure/B11993520.png)
![2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993523.png)

![9-Bromo-2-(4-methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993527.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993534.png)
![9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993553.png)

![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11993566.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)
